4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride

Descripción

Structural Characterization

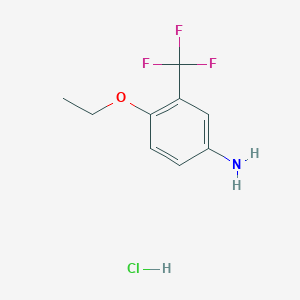

The molecular formula of 4-ethoxy-3-(trifluoromethyl)aniline hydrochloride is C₉H₁₁ClF₃NO , with a molecular weight of 241.64 g/mol . The core structure consists of:

- A benzene ring substituted at the 4-position with an ethoxy group (–OCH₂CH₃).

- A trifluoromethyl group (–CF₃) at the 3-position .

- An amine group (–NH₂) at the 1-position , protonated as a hydrochloride salt.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClF₃NO |

| Molecular Weight | 241.64 g/mol |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

The trifluoromethyl group introduces strong electron-withdrawing effects, while the ethoxy group provides steric bulk and moderate electron-donating properties. This combination creates a polarized aromatic system that influences reactivity in electrophilic substitution and cross-coupling reactions.

Historical Context and Discovery

The compound emerged in the late 20th century as part of efforts to develop fluorinated aniline derivatives for agrochemical and pharmaceutical applications. Fluorinated aromatic amines gained prominence due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. The hydrochloride salt form was first synthesized to improve the compound’s handling characteristics, as the free base (CAS 2713-74-8) exhibits limited solubility in polar solvents.

Key milestones include:

Nomenclature and Classification

Systematic IUPAC Name : this compound

Alternative Names :

- 4-Ethoxy-3-(trifluoromethyl)benzenamine hydrochloride

- [4-Ethoxy-3-(trifluoromethyl)phenyl]ammonium chloride

Classification :

- Chemical Family : Aromatic amine hydrochloride

- Subclass : Fluorinated aniline derivative

- Functional Groups : Amine (–NH₂), ethoxy (–OCH₂CH₃), trifluoromethyl (–CF₃)

The compound falls under the UN2811 hazard class (toxic solids, organic) but is primarily classified as a building block in chemical synthesis rather than an end-use product.

Relevance in Organic Chemistry and Materials Science

This compound serves three primary roles:

- Pharmaceutical Intermediate : The trifluoromethyl group enhances lipophilicity and binding affinity to biological targets, making the compound useful in kinase inhibitor synthesis.

- Agrochemical Precursor : Ethoxy groups improve soil mobility in herbicide derivatives, while the fluorine atoms resist microbial degradation.

- Ligand in Coordination Chemistry : The amine and ethoxy groups act as donor sites for metal complexes used in catalysis.

A comparative analysis of related compounds highlights its unique properties:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Ethoxyaniline | Lacks –CF₃ group | Lower electrophilicity |

| 3-Trifluoromethylaniline | Lacks ethoxy group | Reduced steric hindrance |

| 4-Ethoxy-3-chloroaniline | –Cl instead of –CF₃ | Weaker electron withdrawal |

The simultaneous presence of –OCH₂CH₃ and –CF₃ groups creates a steric and electronic profile unmatched in simpler aniline derivatives, enabling regioselective functionalization at the 2- and 5-positions of the aromatic ring.

Propiedades

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12;/h3-5H,2,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRESFGRMCNFJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 4-Ethoxy-3-(trifluoromethyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules. Its dual functional groups allow for diverse chemical transformations, making it a valuable intermediate in chemical manufacturing.

Biology

- Enzyme Interaction Studies : Research has utilized 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride to investigate enzyme interactions and metabolic pathways. Preliminary studies suggest that it may influence various metabolic processes, although further research is required to confirm these effects.

Medicine

- Potential Therapeutic Properties : The compound is being investigated for its potential therapeutic properties and as a precursor in drug synthesis. Its structural features are similar to those found in several FDA-approved drugs containing trifluoromethyl groups, which are known to enhance pharmacological activity .

Industry

- Production of Agrochemicals and Dyes : In industrial applications, this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various synthesized compounds derived from this compound. The results indicated significant inhibition against tested microbial strains, suggesting that the trifluoromethyl group enhances biological activity .

| Compound | Antimicrobial Activity | Tested Microorganisms |

|---|---|---|

| 7a | Excellent | B. subtilis |

| 9c | Significant | S. aureus |

Case Study 2: Drug Development

Research focused on developing radioligands for PET imaging explored structure-affinity relationships in derivatives of this compound. The findings highlighted the compound's potential in medicinal chemistry for designing new imaging agents .

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Effects :

Key Observations :

- Hydrochloride salts are commonly formed using HCl in polar aprotic solvents (e.g., 1,4-dioxane) to enhance crystallinity .

- Lower yields in halogenated analogues (e.g., 38.5% for Compound 1c) may stem from side reactions during hydrolysis .

Physicochemical Properties

Notable Trends:

Mechanistic Insights :

Actividad Biológica

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C10H10ClF3N2O

- Molecular Weight: 252.65 g/mol

The presence of the ethoxy and trifluoromethyl groups significantly influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been studied for its potential role in:

- Enzyme Inhibition: The compound has been utilized in studying enzyme interactions, particularly in metabolic pathways related to drug metabolism and detoxification processes.

- Nicotinic Acetylcholine Receptors (nAChRs): Research indicates that derivatives of this compound can act as positive allosteric modulators at nAChRs, which are implicated in cognitive functions and neurodegenerative diseases .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines, showing potential in inhibiting cell proliferation at micromolar concentrations. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 30 | 70 |

Case Study 2: Enzyme Interaction Studies

In another study focused on metabolic pathways, researchers used this compound to investigate its interaction with cytochrome P450 enzymes. The findings revealed that it could inhibit specific isoforms involved in drug metabolism, suggesting implications for pharmacokinetics and drug-drug interactions .

Q & A

Q. What are the key synthetic routes for preparing 4-ethoxy-3-(trifluoromethyl)aniline hydrochloride, and how are yields optimized?

The compound is synthesized via deprotection of a tert-butyl carbamate intermediate using 4 N HCl in 1,4-dioxane, followed by purification with ether/hexane precipitation (82% yield) . Yield optimization involves:

- Reaction time : Stirring overnight at room temperature to ensure complete deprotection.

- Purification : Column chromatography (silica gel, 0–40% ethyl acetate/hexane) for intermediates, and solvent precipitation for the final hydrochloride salt .

- Analytical validation : LCMS (m/z 236 [M+H]⁺) and HPLC (retention time 0.83 minutes) confirm purity .

Q. How is this compound characterized structurally and functionally?

Characterization methods include:

- LCMS/HPLC : For molecular weight confirmation (m/z 236) and purity assessment .

- NMR spectroscopy : ¹H/¹³C NMR to verify the ethoxy group and trifluoromethyl substitution.

- Comparative analysis : Cross-referencing with analogs like 4-fluoro-3-(trifluoromethyl)aniline (density: 1.393 g/mL, boiling point: 207–208°C) to validate physical properties .

Q. What stability considerations are critical for storing and handling this compound?

- Moisture sensitivity : Store in anhydrous conditions due to the hydrochloride salt’s hygroscopic nature.

- Temperature : Avoid prolonged exposure to >25°C; decomposition products may form under acidic conditions (e.g., acetic acid in iodination reactions) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in electrophilic substitution reactions?

Mechanistic studies require:

- Kinetic monitoring : Use HPLC to track intermediates during iodination (e.g., N-iodosuccinimide in acetic acid, 93% yield) .

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) with analogs to predict reactivity, as demonstrated for trifluoromethylated aromatics .

- Isotopic labeling : ¹⁸O or ¹⁹F NMR to trace substituent effects on reaction pathways .

Q. How can contradictory analytical data (e.g., LCMS vs. NMR) be resolved for this compound?

- Multi-technique validation : Cross-check LCMS (m/z 236) with ¹⁹F NMR to confirm trifluoromethyl integrity.

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., residual tert-butyl carbamate) and adjust purification protocols .

- Reference standards : Compare with certified impurities like 4-(trifluoromethyl)aniline hydrochloride (CAS 90774-69-9) .

Q. What methodologies are recommended for studying the compound’s role in synthesizing bioactive molecules?

- Structure-activity relationship (SAR) : Introduce halogens (e.g., iodine via NIS) to enhance binding affinity, as seen in biphenylamine derivatives .

- Crystallography : Co-crystallize with target enzymes (e.g., SSRIs) to map interactions, leveraging analogs like fluoxetine’s documented binding modes .

- Metabolic stability assays : Use liver microsomes to evaluate ethoxy group oxidation, referencing pharmacokinetic data from trifluoromethylated drugs .

Q. How can computational chemistry predict the compound’s behavior in novel reactions?

- Molecular docking : Simulate interactions with receptors using software like AutoDock, guided by SAR data from related compounds .

- Solvent effect modeling : COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Methodological Challenges and Solutions

Q. Addressing low yields in large-scale synthesis

- Scale-up adjustments : Replace column chromatography with fractional crystallization for intermediates.

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps, as used in trifluoromethylaniline derivatives .

Q. Managing halogenation side reactions

- Regioselectivity control : Use directing groups (e.g., Boc-protected amines) to prevent para-substitution .

- In situ quenching : Add sodium thiosulfate to neutralize excess N-iodosuccinimide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.